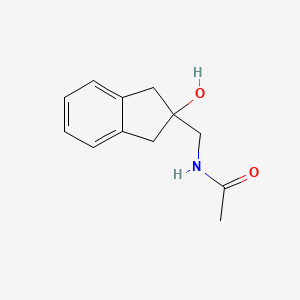

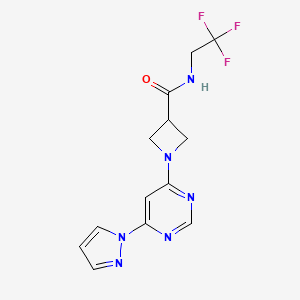

![molecular formula C19H16F4N2O3 B2559332 7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide CAS No. 1625429-91-5](/img/structure/B2559332.png)

7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide" is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity and are known for their therapeutic use. The presence of fluorine atoms in the quinolone structure is often associated with enhanced activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of fluorinated quinolones typically involves the introduction of fluorine or trifluoromethyl groups into the quinolone ring system. In the context of the provided papers, the synthesis of dihalo-2-phenylquinoline-4-carboxamides, which are analogues of NK-3 antagonist SB 223412, was achieved through a metalation process directed by the fluorine atom for iodination of the quinoline ring . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by the presence of a quinolone core with a carboxamide group at the 4-position and various substituents at other positions. The fluorine atoms influence the electronic distribution within the molecule, which can affect the binding affinity to target enzymes or receptors. The specific molecular interactions and binding conformations would require further computational and crystallographic studies to elucidate.

Chemical Reactions Analysis

Fluorinated quinolones can undergo various chemical reactions, including metalation, N-methylation, and photolytic cleavage. For instance, the N-methylation of quinoline-2-carboxamides was performed using [11C]methyl iodide or [11C]methyl triflate, which could be relevant for the labeling of the compound for imaging studies . Additionally, the photochemistry of fluorinated quinolones can lead to heterolytic defluorination, which is a pathway for the generation of aryl cations in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. The introduction of fluorine atoms typically increases lipophilicity, which can improve tissue penetration and bioavailability. The phototoxicity of some fluorinated quinolones has been linked to their ability to undergo photoinduced C-F bond cleavage, leading to the formation of reactive intermediates . This property is significant in the context of drug safety and efficacy.

科学的研究の応用

Imaging Applications

Quinoline derivatives, including those structurally related to 7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, have been explored for their potential as radioligands in imaging. Specifically, quinoline-2-carboxamide derivatives have been labeled with carbon-11 for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These studies demonstrated high specific binding to PBR in several organs, suggesting these derivatives, including those radiolabeled with carbon-11, as promising radioligands for PBR imaging (Matarrese et al., 2001).

Cytotoxic and Anticancer Activity

Quinoline-4-carboxylic acid derivatives have been synthesized and tested for cytotoxic activity against various carcinoma cell lines. These compounds, including amino- and fluoro-substituted variants, exhibited significant anticancer activity, with some proving to be more potent than standard drugs like doxorubicin. Additionally, apoptotic DNA fragmentation studies confirmed the induction of apoptosis, suggesting their potential as novel anticancer agents (Bhatt et al., 2015).

Antimicrobial Activity

Further research into quinoline derivatives has uncovered their efficacy as antibacterial agents. Novel amino-substituted 3-quinolinecarboxylic acid derivatives, characterized by fluorine at the 6-position and substituted amino groups, demonstrated significant antibacterial potency, comparable to known agents like pefloxacin and norfloxacin (Wentland et al., 1984). This highlights the broad spectrum of antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N2O3/c1-10-2-5-14(16(6-10)28-9-19(21,22)23)25-18(27)13-8-17(26)24-15-7-11(20)3-4-12(13)15/h2-7,13H,8-9H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOVCDCVXDRFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C2C=CC(=C3)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

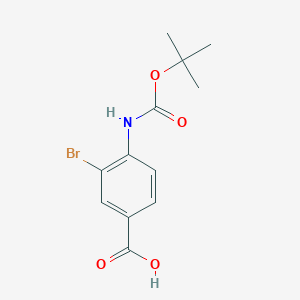

![[3-(Methylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B2559251.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)

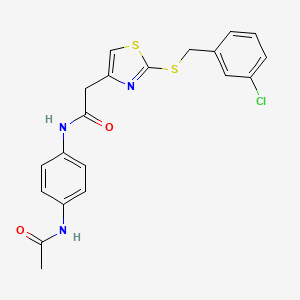

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2559263.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2559265.png)

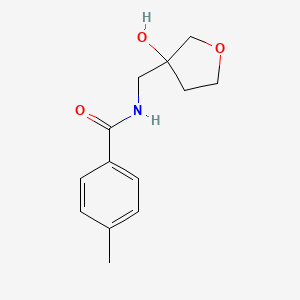

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2559269.png)

![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)

![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)